2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid
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Overview
Description
2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the indole ring, which is further substituted with a carboxylic acid group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting the indole derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyloxy group or remove it entirely.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzylic alcohols, ketones.
Reduction: Benzyloxy derivatives, deprotected indole.
Substitution: Substituted indole derivatives.
Scientific Research Applications
2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The indole core can interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Quisqualic Acid Analogs: These compounds contain similar indole or heterocyclic structures and are used in neurological research.
α,β-Unsaturated Carbonyl Compounds: These compounds share similar reactivity patterns and are used in organic synthesis.
Uniqueness
2-((Benzyloxy)carbonyl)-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides additional reactivity and protection, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-phenylmethoxycarbonyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c19-16(20)12-6-7-14-13(8-12)9-15(18-14)17(21)22-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,19,20) |
InChI Key |
AABLEMYMGDHZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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